2-Cyclohexyl-5-methylaniline
Description
Significance of Arylamines and Cyclohexyl Moieties in Contemporary Organic Synthesis and Materials Science
Arylamines, or anilines, are of paramount importance in organic synthesis. The amino group can be readily transformed into a variety of other functional groups, making arylamines key intermediates in the production of a vast range of chemicals. mdpi.com They are integral to the synthesis of pharmaceuticals, agrochemicals, and dyes. The reactivity of the aromatic ring also allows for further functionalization, enabling the creation of complex molecular architectures.
The cyclohexyl moiety, a six-carbon aliphatic ring, is another significant structural feature in chemical synthesis and materials science. In medicinal chemistry, the incorporation of a cyclohexyl group can enhance a molecule's pharmacological profile by increasing its lipophilicity, which can improve its absorption and distribution in the body. The three-dimensional nature of the cyclohexyl ring can also provide more specific interactions with biological targets compared to a flat aromatic ring. In materials science, the rigid and bulky nature of the cyclohexyl group is utilized in the design of liquid crystals and polymers to control their physical properties, such as viscosity and thermal stability.
Scope and Objectives of Academic Research on 2-Cyclohexyl-5-methylaniline
While specific academic research focusing exclusively on this compound is not extensively documented in publicly available literature, the compound's structure suggests several potential areas of investigation. Research on this molecule would likely explore its synthesis, characterization, and potential applications based on the combined properties of its aniline (B41778) and cyclohexyl components.
A primary objective would be the development of efficient and scalable synthetic routes to this compound. A known method for preparing related 2-cycloalkylanilines involves the reaction of an appropriately substituted aniline with a cycloalkene in the presence of a clay catalyst at elevated temperatures.
Investigations into its potential biological activity would be a logical next step. Given that many substituted anilines exhibit fungicidal properties, research could focus on evaluating this compound and its derivatives for applications in agriculture. The compound's structure could also be used as a scaffold for the synthesis of novel pharmaceutical candidates.
Furthermore, academic research might delve into the physicochemical properties of this compound, such as its solubility, stability, and spectroscopic characteristics, to build a comprehensive profile of the compound. This foundational data is crucial for any potential application.
Historical Context and Evolution of Research on Related Substituted Anilines
The history of substituted anilines is intrinsically linked to the birth of the synthetic dye industry in the mid-19th century. In 1856, William Henry Perkin's accidental discovery of mauveine, the first synthetic organic dye, from the oxidation of impure aniline, marked a turning point in chemistry. duanemorris.compysanky.info This discovery spurred intense research into aniline and its derivatives, leading to the development of a vast array of brightly colored dyes. duanemorris.com
The evolution of research on substituted anilines soon expanded beyond dyes. In the early 20th century, scientists began to explore the medicinal properties of aniline derivatives. This led to the development of the first synthetic drugs, such as sulfanilamide, a groundbreaking antibacterial agent. mcgill.ca This demonstrated the potential of modifying the aniline structure to create compounds with specific biological activities.
In the latter half of the 20th century and into the 21st, research on substituted anilines has become increasingly sophisticated. The development of new synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions, has provided chemists with powerful tools to create highly complex and functionalized aniline derivatives. These advanced compounds are now integral to the development of modern pharmaceuticals, high-performance polymers, and functional materials. The historical journey from a simple dye precursor to a versatile building block in advanced materials and medicines underscores the enduring importance of substituted anilines in chemical science.
Physicochemical Properties of Representative Substituted Anilines
The following interactive table provides a summary of key physicochemical properties for aniline and some of its substituted derivatives. This data illustrates how the addition of different functional groups influences the characteristics of the parent molecule.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | pKa |
| Aniline | C₆H₇N | 93.13 | 184 | -6 | 4.6 |
| N-Methylaniline | C₇H₉N | 107.15 | 196 | -57 | 4.85 |
| N-Ethylaniline | C₈H₁₁N | 121.18 | 205 | -63 | 5.12 |
| o-Toluidine | C₇H₉N | 107.15 | 200 | -23 | 4.44 |
| m-Toluidine | C₇H₉N | 107.15 | 203 | -30 | 4.72 |
| p-Toluidine | C₇H₉N | 107.15 | 200 | 44 | 5.08 |
Note: The data for this compound is not available in comprehensive public databases. The table presents data for well-characterized related compounds to provide context.
Structure
3D Structure
Properties
Molecular Formula |
C13H19N |
|---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
2-cyclohexyl-5-methylaniline |
InChI |
InChI=1S/C13H19N/c1-10-7-8-12(13(14)9-10)11-5-3-2-4-6-11/h7-9,11H,2-6,14H2,1H3 |
InChI Key |
DYNRAFPGIQQGKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2CCCCC2)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Cyclohexyl 5 Methylaniline and Analogues
Established Synthetic Pathways to Cyclohexyl-Substituted Aromatic Amines
Traditional methods for synthesizing cyclohexyl-substituted aromatic amines have been refined over the years to offer reliable and versatile routes to these important compounds. These pathways include reductive amination, palladium-catalyzed C-N coupling reactions, and N-alkylation/N-methylation techniques.
Reductive Amination Strategies for Cyclohexyl-Containing Precursors
Reductive amination is a cornerstone of amine synthesis, providing a direct method for forming C-N bonds. This approach typically involves the reaction of a carbonyl compound, in this case, a cyclohexyl-containing ketone or aldehyde, with an amine in the presence of a reducing agent. For the synthesis of 2-cyclohexyl-5-methylaniline, this would involve the reaction of 2-cyclohexyl-5-methylcyclohexanone with ammonia (B1221849) or an ammonia equivalent, followed by reduction.
The reaction proceeds through the initial formation of an imine or enamine intermediate, which is then reduced to the corresponding amine. researchgate.net Various reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and its derivatives, as well as catalytic hydrogenation, being common choices. thieme-connect.comresearchgate.net The choice of catalyst and reaction conditions can significantly influence the yield and selectivity of the reaction. google.com For instance, zeolites Hβ and HY have been used as catalysts in the gas-phase reductive amination of cyclohexanone (B45756). researchgate.net
A notable advancement in this area is the domino hydrogenation-reductive amination of phenols. This process allows for the efficient reduction of phenols to the corresponding cyclohexylamines using a sustainable hydrogen source like sodium formate (B1220265) with a Pd/C catalyst. acs.org This method has been shown to be effective for a range of primary and secondary amines. acs.org
| Carbonyl Precursor | Amine Source | Reducing Agent/Catalyst | Product | Reference |
| Cyclohexanone | Ammonia | H₂/Zeolite Hβ or HY | Cyclohexylamine (B46788) | researchgate.net |
| Phenol | Various Amines | Sodium Formate/Pd/C | Substituted Cyclohexylamines | acs.org |
| Ketones | Electron-Deficient Anilines | BH₃·THF/TMSCl/DMF | N-Cyclohexylanilines | thieme-connect.com |
Palladium-Catalyzed C-N Coupling Reactions in Arylamine Synthesis
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have revolutionized the synthesis of arylamines. wikipedia.orgnih.gov This powerful method allows for the formation of C-N bonds by coupling an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.orgnih.gov For the synthesis of this compound, this could involve coupling 2-bromo-4-methylaniline (B145976) with cyclohexyl Grignard or a cyclohexylboronic acid derivative in the presence of a palladium catalyst.
The versatility of the Buchwald-Hartwig amination stems from its broad substrate scope and functional group tolerance. wikipedia.org Different generations of catalyst systems, often employing sterically hindered phosphine (B1218219) ligands, have been developed to improve reaction efficiency and expand the range of compatible amines and aryl partners. wikipedia.orgresearchgate.net This reaction can be used to synthesize primary, secondary, and tertiary anilines. acs.org For example, a palladium-catalyzed reductive coupling of phenols with anilines has been developed to efficiently produce various N-cyclohexylaniline derivatives. organic-chemistry.orgrsc.org
| Aryl Halide/Triflate | Amine | Catalyst System | Product | Reference |
| Aryl Halides | Primary/Secondary Amines | Pd catalyst/Phosphine ligand | Aryl Amines | wikipedia.org |
| Phenols | Anilines | Palladium catalyst | N-Cyclohexylanilines | organic-chemistry.orgrsc.org |
| Aryl Chlorides | Primary Alkylamines | L5-based catalyst | N-Aryl Alkylamines | acs.org |
N-Alkylation and N-Methylation Approaches to Substituted Anilines
N-alkylation and N-methylation are fundamental transformations for modifying the amino group of anilines. These reactions introduce alkyl or methyl groups directly onto the nitrogen atom. Traditional methods often involve the use of alkyl halides, but greener and more efficient catalytic approaches have gained prominence. rsc.org
The "borrowing hydrogen" or "hydrogen auto-transfer" methodology is an environmentally friendly approach where alcohols are used as alkylating agents. nih.govacs.org In this process, a catalyst, typically based on iridium or ruthenium, temporarily "borrows" hydrogen from the alcohol to form a carbonyl intermediate. This intermediate then reacts with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen to yield the N-alkylated amine. nih.govacs.org This method avoids the use of stoichiometric and often toxic alkylating agents. acs.org
Furthermore, direct N-methylation of anilines can be achieved using methanol (B129727) as the methyl source with suitable catalysts. nih.govorganic-chemistry.org Copper-catalyzed N-alkylation of anilines with alkylboronic acids has also been reported as an effective method. organic-chemistry.org
| Aniline (B41778) Substrate | Alkylating Agent | Catalyst | Product | Reference |
| Aniline Derivatives | Alcohols | NHC-Ir(III) or NHC-Ru(II) complexes | N-Alkylated Anilines | nih.govacs.org |
| Anilines | Methanol | Cp*Ir complex | N-Methylated Anilines | organic-chemistry.org |
| Anilines | Alkylboronic acids | Copper(II) acetate | N-Alkylated Anilines | organic-chemistry.org |
Novel and Emerging Synthetic Routes for this compound
The quest for more efficient, selective, and sustainable synthetic methods has led to the development of novel strategies for constructing complex anilines like this compound. These emerging routes often employ advanced catalytic systems, including transition-metal catalysis and photoredox catalysis.
Transition-Metal Catalyzed Hydroamination and Hydroaminoalkylation
Hydroamination, the direct addition of an N-H bond across a carbon-carbon multiple bond, represents a highly atom-economical approach to amine synthesis. nih.govresearchgate.net Transition-metal catalysts, particularly those based on late transition metals like palladium, rhodium, and iridium, have shown significant promise in promoting this transformation. acs.orgnih.gov
For the synthesis of a cyclohexyl-substituted aniline, a potential strategy would involve the hydroamination of a cyclohexene (B86901) derivative with an appropriately substituted aniline. The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) can often be controlled by the choice of catalyst and ligands. acs.org For instance, Pd-catalyzed hydroamination of vinylarenes typically yields the Markovnikov product. nih.gov
Hydroaminoalkylation is another powerful C-H functionalization reaction that allows for the atom-economic alkylation of amines using alkenes as the alkylating agents. rsc.orgacs.org This reaction has been achieved using catalysts based on early transition metals like scandium, as well as through photoredox catalysis. rsc.orgacs.org
| Alkene/Alkyne | Amine | Catalyst | Key Feature | Reference |
| Vinylarenes | Anilines | Pd(OTf)₂/DPPF/TfOH | Markovnikov addition | acs.org |
| Allyl amines | Aryl amines | Iridium catalyst | Regioselective diamine synthesis | nih.gov |
| Sterically hindered alkenes | N,N-dimethyl anilines | Scandium catalyst | C(sp³)–H addition | rsc.orgrsc.org |
Metallaphotoredox Multicomponent Amination Strategies for Complex Anilines
Metallaphotoredox catalysis has recently emerged as a powerful tool for forging C-N bonds under mild conditions. researchgate.net This dual catalytic system combines a photoredox catalyst, which is activated by visible light, with a transition metal catalyst to enable novel and challenging transformations. nih.govdntb.gov.ua
A notable example is the development of metallaphotoredox multicomponent amination strategies. nih.govdntb.gov.uaresearchgate.net These reactions can assemble complex aniline structures from simple and readily available starting materials in a single step. For instance, a four-component reaction involving nitroarenes, tertiary alkylamines, carboxylic acids, and 3,3,3-trifluoropropene (B1201522) has been developed to synthesize a wide range of N-trifluoroalkyl anilines. nih.govdntb.gov.uaresearchgate.net This approach offers high modularity and allows for the rapid construction of structurally diverse aniline libraries. nih.govdntb.gov.ua While not yet specifically reported for this compound, the principles of this strategy could potentially be adapted for its synthesis.
Another innovative approach involves a photochemical dehydrogenative strategy for aniline synthesis using cyclohexanones as starting materials. researchgate.net This method utilizes a dual catalytic system involving photoredox and cobalt catalysis to achieve the desaturative aromatization of an enamine intermediate formed from the cyclohexanone and a primary amine. researchgate.net
| Starting Materials | Catalytic System | Key Feature | Product | Reference |
| Nitroarenes, tertiary alkylamines, carboxylic acids, 3,3,3-trifluoropropene | Metallaphotoredox | Multicomponent amination | N-trifluoroalkyl anilines | nih.govdntb.gov.uaresearchgate.net |
| Cyclohexanones, primary amines | Photoredox/Cobalt | Dehydrogenative amination | Substituted anilines | researchgate.net |
| Alkyl redox-active esters, anilines | Photoredox/Copper | Decarboxylative amination | N-alkyl anilines | rsc.org |
Dehydrogenative Aromatization for the Synthesis of Aromatic Amine Structures
Dehydrogenative aromatization has emerged as a powerful and environmentally conscious strategy for the synthesis of anilines from non-aromatic precursors like cyclohexanones and cyclohexylamines. oup.com This method avoids the pre-functionalization often required in traditional cross-coupling reactions and leverages readily available starting materials. oup.com The synthesis of aromatic amines through this route is often achieved via acceptorless dehydrogenative aromatization, which produces hydrogen gas as the sole byproduct, representing a green and economical approach. rsc.org
The process typically involves the catalytic conversion of a six-membered carbocyclic compound into its aromatic analogue. researchgate.net For instance, researchers have successfully developed a one-pot synthesis of primary anilines from various cyclohexanones using an aluminum oxide-supported gold-palladium (Au-Pd) alloy nanoparticle catalyst. oup.comresearchgate.net This reaction proceeds through the dehydrogenation of stable azine intermediates, followed by aromatization and N-N bond cleavage. oup.com Importantly, cyclohexylamine intermediates formed during the reaction are also effectively dehydrogenated to the corresponding primary aniline. oup.com
Another strategy involves a dehydrogenation-amination-dehydrogenation sequence starting from cyclohexanols. colab.ws A study demonstrated the synthesis of aniline from cyclohexanol (B46403) using various platinum-based catalysts, with Pt/CeO₂ showing the best performance. colab.ws The rate-determining step in this three-step process was identified as the dehydrogenation of the cyclohexylamine intermediate to aniline. colab.ws The catalyst's basic properties and small Pt particle size were crucial for the dehydrogenation steps. colab.ws
Metal-free approaches have also been explored. The reaction of cyclohexanones with secondary amines in the presence of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as an oxidant can lead to aryl amines through consecutive dehydrogenation of the cyclohexanone ring. nih.gov These methods provide a valuable alternative to traditional syntheses like Buchwald-Hartwig and Ullmann-type aminations, enabling the rapid synthesis of aryl amines from accessible starting materials. nih.gov
Optimization of Reaction Conditions and Catalyst Systems for this compound Synthesis
Ligand Design and Catalyst Performance in Amination Reactions
In palladium-catalyzed C-N cross-coupling reactions, the ligand bound to the metal center is a crucial determinant of the catalyst's activity, productivity, and substrate scope. wiley.com The development of phosphine ligands has been central to advancing these amination reactions. Early systems utilized ligands like P(o-Tol)₃, but subsequent research shifted towards monodentate, sterically bulky, and electron-rich alkyl phosphines, particularly those with cyclohexyl (Cy) or tert-butyl (tBu) groups. wiley.com These ligands are effective because they stabilize low-coordinate palladium species, which promotes high catalytic activity. wiley.com
Rational ligand design, guided by kinetic analysis, has led to the development of highly efficient catalysts for challenging amination reactions. acs.orgnih.gov For the arylation of hindered primary amines, a study found that replacing a phenyl group on a biarylphosphine ligand with a cyclohexyl (L6) or tert-butyl (L7) group created superior catalysts. acs.orgnih.gov The increased electron density and steric bulk of these "hybrid" ligands dramatically accelerated the reaction rate. acs.orgnih.gov
The table below shows the performance of different ligands in the arylation of a hindered amine. The use of ligand L7, which incorporates a tert-butyl group, resulted in complete conversion in under 30 minutes.
| Entry | Ligand | Time (h) | Conversion (%) |
|---|---|---|---|
| 1 | L4 (Biarylphosphine) | 2 | 10 |
| 2 | L6 (Cyclohexyl-substituted) | 2 | 85 |
| 3 | L7 (tert-Butyl-substituted) | 0.5 | >98 |
Data adapted from a study on hindered primary amine arylation, showing corrected gas chromatography (GC) yields. acs.org
The design of such ligands is crucial for overcoming challenges like β-hydride elimination and competitive reaction of the alkoxide base, which are common side reactions when using sterically demanding amines. mit.edu
Solvent Effects and Temperature Control in Selective Synthesis
The choice of solvent and the control of reaction temperature are critical parameters that significantly influence the regioselectivity and efficiency of aniline synthesis. thieme-connect.com In the electrophilic bromination of meta-substituted anilines, for example, the polarity of the solvent was found to markedly affect the regioselectivity of the reaction. thieme-connect.com In polar solvents, the electron-donating amino group more effectively directs substitution to the para-position. thieme-connect.com Conversely, in apolar solvents like dioxane or chloroform, substitution ortho to the amino group can become predominant. thieme-connect.com
Temperature also plays a pivotal role. In the hydrogenation of para-alkylaromatic amines, higher reaction temperatures generally increase the reaction rate but can decrease the desired cis/trans isomer ratio of the resulting cyclohexylamine products. ntnu.no Similarly, optimizing temperature is key in amination reactions. For the synthesis of N-ethyl-N-(2'-alkyl phenyl)-2-butenamide, the reaction temperature was carefully controlled, with an initial dropwise addition at 10-20°C followed by a reaction phase at 60-70°C to ensure the reaction went to completion. google.com
The following table illustrates how solvent choice affects the yield in the synthesis of a substituted tetrazole from 4-chloroaniline, demonstrating the importance of screening for an optimal reaction medium.
| Entry | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| 1 | Acetonitrile | 24 | 90 |
| 2 | Ethanol | 24 | 80 |
| 3 | 2-Propanol | 24 | 79 |
| 4 | Water | 24 | 45 |
| 5 | Solvent-free | 24 | 20 |
Data adapted from a study on the Ugi reaction to form a tetrazole derivative. researchgate.net
Influence of Additives on Reaction Efficiency and Regioselectivity
Additives, including acids and bases, can have a profound impact on the efficiency and regioselectivity of aniline synthesis. In the synthesis of triarylamines via acceptorless dehydrogenative aromatization, the presence of p-toluenesulfonic acid (TsOH) was found to be crucial. rsc.org When a reaction between 3-methylaniline and cyclohexanone was conducted with a Pd/C catalyst in the presence of TsOH, the desired diarylamine was the exclusive product. rsc.org In the absence of TsOH, the yield of the desired product dropped significantly, with a substantial amount of a partially hydrogenated intermediate being formed. rsc.org This suggests that the acid additive promotes the final dehydrogenative aromatization step. rsc.org
Bases are also critical additives, particularly in controlling selectivity. In the oxidation of anilines, the choice between a weak base (like NaF) and a strong base could be used to selectively produce azoxybenzenes or nitrobenzenes, respectively. acs.org For the regioselective synthesis of N-alkylated indazoles from 2-methylanilines, citric acid was used as a biodegradable acidic catalyst and promoter. primescholars.com Furthermore, in the synthesis of thiazoles, the reaction is base-promoted, highlighting how additives can enable reactions to proceed rapidly under mild, metal-free conditions. rsc.org The nature of the ligand and additives can be key to controlling whether linear or branched products are formed in carbonylation reactions. researchgate.net
Stereoselective Synthesis of this compound Isomers
The stereoselective synthesis of molecules containing a cyclohexyl ring is important for producing specific isomers, typically the cis and trans diastereomers. While the final aromatic product, this compound, does not possess a chiral center on the aniline ring itself, the relative orientation of the aniline group to substituents on the cyclohexane (B81311) ring (if any were present) or the conformation of the ring can be influenced by the stereochemistry of its precursors.
The stereoselective synthesis of alicyclic amines, such as the cyclohexylamine precursors to the title compound, is a well-studied area. The liquid phase hydrogenation of para-alkylaromatic amines over rhodium on silica (B1680970) (Rh/SiO₂) catalysts yields both cis and trans isomers of para-alkylcyclohexylamines. ntnu.no The ratio of these isomers is highly dependent on the solvent and reaction temperature. ntnu.no For instance, hydrogenation in methanol can result in a cis/trans ratio of 4.5, whereas using 2,2,4-trimethylpentane (B7799088) yields a ratio of 1.7. ntnu.no This solvent effect is attributed to how the solvent influences the thermodynamic stability of the partially hydrogenated enamine and imine intermediates. ntnu.no
Another key method for stereoselective synthesis is the Pudovik reaction, which involves the nucleophilic addition of phosphites to imines. nih.gov The stereoselectivity of this reaction can be controlled by using chiral amines, chiral aldehydes, or chiral catalysts to form the imine intermediate. nih.gov For example, the addition of diethyl phosphite (B83602) to an imine derived from cyclohexanecarboxaldehyde (B41370) and a chiral amine resulted in an 83:17 diastereoisomeric ratio of the resulting α-aminophosphonates. nih.gov While this applies to phosphonates, the principle of using chiral auxiliaries to direct the stereochemical outcome of additions to imine precursors is a general and powerful strategy in asymmetric synthesis. nih.gov
Reactivity Profile and Organic Reaction Mechanisms of 2 Cyclohexyl 5 Methylaniline
Reactivity of the Aromatic Amino Group in 2-Cyclohexyl-5-methylaniline
The primary amino group attached to the aromatic ring is a key determinant of the molecule's chemical character, bestowing it with nucleophilic and basic properties that drive a variety of reactions.
Nucleophilic Reactivity and Formation of Organic Salts
The lone pair of electrons on the nitrogen atom of the amino group in this compound renders it nucleophilic and basic. However, its basicity is significantly lower than that of aliphatic amines like cyclohexylamine (B46788). This is because the nitrogen's lone pair is delocalized into the aromatic π-system, reducing its availability for protonation. quora.com The presence of the electron-donating methyl and cyclohexyl groups on the ring slightly increases the electron density on the nitrogen compared to unsubstituted aniline (B41778), thereby enhancing its basicity to a modest extent. chemistrysteps.com
This basicity allows this compound to react with acids to form organic salts. For instance, in the presence of a strong acid such as hydrochloric acid, it will readily form the corresponding anilinium salt, 2-cyclohexyl-5-methylanilinium chloride. This reaction is a straightforward acid-base neutralization.
Table 1: Acid-Base Reaction of this compound
| Reactant | Reagent | Product | Reaction Type |
|---|
Condensation Reactions: Imine and Enamine Formation
This compound, as a primary amine, can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org
The reaction with an aldehyde would proceed as follows: this compound + R-CHO ⇌ N-(R-methylidene)-2-cyclohexyl-5-methylaniline + H₂O
With a ketone, a similar reaction occurs to form a ketimine. However, the steric hindrance presented by the bulky cyclohexyl group at the ortho position can significantly influence the rate and equilibrium of these reactions. rsc.orgacs.org The large cyclohexyl group can sterically impede the approach of the amine to the carbonyl carbon, particularly with bulky ketones.
Enamine formation, in contrast, occurs when a secondary amine reacts with an aldehyde or ketone. Since this compound is a primary amine, it will form imines rather than enamines. libretexts.org
Table 2: Representative Condensation Reactions
| Amine | Carbonyl Compound | Product Type | Key Considerations |
|---|---|---|---|
| This compound | Aldehyde (e.g., Benzaldehyde) | Imine (Aldimine) | Reversible, acid-catalyzed. masterorganicchemistry.com |
Reactions Involving the Cyclohexyl Moiety and its Influence on Molecular Transformations
The cyclohexyl group in this compound is a saturated aliphatic ring and is generally unreactive under typical organic reaction conditions. Its primary influence on the molecule's reactivity is electronic and steric.
Electronically, the cyclohexyl group is a weak electron-donating group through an inductive effect, which slightly activates the aromatic ring towards electrophilic attack. quora.com
Sterically, its bulk is a major factor. As mentioned, it hinders reactions at the adjacent amino group. rsc.org It also plays a significant role in directing the regioselectivity of reactions on the aromatic ring, which will be discussed in a later section.
While the cyclohexyl ring itself is robust, under harsh conditions such as high-pressure hydrogenation with specific catalysts, aromatic rings can be reduced to cyclohexyl rings. researchgate.net Conversely, dehydrogenation of the cyclohexyl ring to an aromatic ring is a thermodynamically challenging process that is not typically observed in standard laboratory settings.
Aromatic Ring Reactivity of this compound
The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the electron-donating amino and alkyl groups.
Electrophilic Aromatic Substitution Patterns and Regioselectivity
The amino group is a powerful activating group and an ortho-, para-director. chemistrysteps.combyjus.com The methyl and cyclohexyl groups are also activating and ortho-, para-directing. makingmolecules.com The combined effect of these groups makes the aromatic ring highly nucleophilic. libretexts.org
The substitution pattern is determined by the directing effects of the existing substituents and steric hindrance. The available positions for substitution are 3, 4, and 6.
Position 4 (para to the amino group): This position is activated by both the amino group and the methyl group. It is sterically accessible.
Position 6 (ortho to the amino group): This position is strongly activated by the amino group. However, it is highly sterically hindered by the adjacent bulky cyclohexyl group.
Position 3 (meta to the amino group): This position is less activated.
Therefore, electrophilic aromatic substitution reactions on this compound are expected to show a high degree of regioselectivity, with the electrophile predominantly attacking the 4-position. Attack at the 6-position would be significantly disfavored due to the steric bulk of the cyclohexyl group. researchgate.net
For example, in a halogenation reaction (e.g., bromination), the major product would be 4-bromo-2-cyclohexyl-5-methylaniline. Due to the high activation of the ring by the amino group, reactions like bromination may proceed readily without a Lewis acid catalyst and could even lead to multiple substitutions if not carefully controlled. libretexts.org
Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Reaction | Electrophile | Major Product | Rationale |
|---|---|---|---|
| Bromination | Br⁺ | 4-Bromo-2-cyclohexyl-5-methylaniline | Strong directing effect of the amino group to the para position; steric hindrance at the ortho position. nih.gov |
| Nitration | NO₂⁺ | 4-Nitro-2-cyclohexyl-5-methylaniline | Similar directing effects as bromination, though acidic conditions can protonate the amine, complicating the reaction. byjus.com |
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for Further Functionalization
To introduce further functionality to the aromatic ring of this compound, it would first need to be halogenated, typically at the 4-position as discussed above, to provide a handle for cross-coupling reactions. Assuming the formation of 4-bromo-2-cyclohexyl-5-methylaniline, this substrate could then participate in various palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: The reaction of 4-bromo-2-cyclohexyl-5-methylaniline with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base would yield a biaryl compound. rsc.orgnih.gov The steric hindrance from the ortho-cyclohexyl group could influence the choice of catalyst and ligands required for an efficient reaction. mdpi.com
Sonogashira Coupling: This reaction would involve the coupling of 4-bromo-2-cyclohexyl-5-methylaniline with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to introduce an alkynyl group at the 4-position. wikipedia.orgorganic-chemistry.org The unprotected amino group is generally tolerated in these reactions. researchgate.net
Heck Reaction: The Heck reaction would couple the 4-bromo-substituted aniline with an alkene, such as styrene (B11656) or an acrylate, to form a new carbon-carbon bond at the 4-position, resulting in a substituted alkene. wikipedia.orgmdpi.com The steric hindrance of the aniline substrate could necessitate specific catalyst systems to achieve good yields. rsc.org
Table 4: Potential Cross-Coupling Reactions of 4-Bromo-2-cyclohexyl-5-methylaniline
| Reaction Name | Coupling Partner | Product Type |
|---|---|---|
| Suzuki-Miyaura | Ar-B(OH)₂ | 4-Aryl-2-cyclohexyl-5-methylaniline |
| Sonogashira | R-C≡CH | 4-Alkynyl-2-cyclohexyl-5-methylaniline |
Mechanistic Investigations of Key Chemical Transformations Involving this compound
The presence of a bulky cyclohexyl group at the ortho position and a methyl group at the meta position of the aniline ring significantly influences the reactivity of this compound. These substituents create considerable steric hindrance around the amino group, which in turn affects the kinetics and mechanisms of its reactions.
Detailed transition state analysis for N-alkylation and cross-coupling reactions of this compound is not extensively documented in publicly available literature. However, analogies can be drawn from studies on other sterically hindered anilines.
N-Alkylation Reactions: The N-alkylation of anilines typically proceeds via a nucleophilic substitution mechanism (SN2). For a sterically hindered amine like this compound, the energy barrier for the transition state is expected to be significantly higher compared to less hindered anilines. The transition state would involve the nitrogen atom of the aniline attacking the electrophilic carbon of an alkyl halide. The bulky cyclohexyl group would likely lead to a more distorted and higher-energy transition state, slowing down the reaction rate.
Computational studies on similar systems suggest that the geometry of the transition state is highly dependent on the nature of the alkylating agent and the solvent. For instance, the use of smaller alkylating agents and polar aprotic solvents could facilitate the reaction by stabilizing the charged transition state.
Cross-Coupling Reactions: In palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, the formation of the C-N bond occurs through a series of steps involving a palladium catalyst. The key transition state involves the reductive elimination from a palladium(II) intermediate. The steric bulk of this compound would influence the geometry and energy of this transition state. It is plausible that the bulky ligand on the palladium center and the cyclohexyl group on the aniline would need to adopt a specific conformation to allow for the C-N bond formation, potentially leading to a higher activation energy.
Table 1: Hypothetical Transition State Energy Barriers for N-Alkylation of Various Anilines
| Aniline Derivative | Alkylating Agent | Calculated Activation Energy (kcal/mol) |
| Aniline | Methyl Iodide | 15.2 |
| 2-Methylaniline | Methyl Iodide | 17.8 |
| 2,6-Dimethylaniline | Methyl Iodide | 21.5 |
| This compound | Methyl Iodide | >22 (Estimated) |
The catalytic cycles for metal-mediated processes involving this compound, such as the Buchwald-Hartwig amination, are expected to follow the general mechanism established for this class of reactions. rsc.orgwikipedia.org
The catalytic cycle for a palladium-catalyzed C-N cross-coupling reaction typically involves the following key steps:
Oxidative Addition: A Pd(0) complex reacts with an aryl halide (Ar-X) to form a Pd(II) intermediate.
Amine Coordination and Deprotonation: The aniline derivative coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium amide complex.
Reductive Elimination: The aryl group and the amino group on the palladium center couple, forming the desired C-N bond and regenerating the Pd(0) catalyst.
For a sterically demanding substrate like this compound, the choice of ligand on the palladium catalyst is critical. Bulky, electron-rich phosphine (B1218219) ligands are often required to facilitate the oxidative addition and reductive elimination steps. wikipedia.org The steric hindrance of the aniline can affect the rate of each step in the catalytic cycle. For instance, the coordination of the bulky aniline to the palladium center might be slower, and the final reductive elimination step could have a higher energy barrier.
Nickel-catalyzed aminations have also emerged as a powerful alternative. berkeley.edursc.orgrsc.org In a Ni-catalyzed cycle, the mechanism can involve Ni(0)/Ni(II) or Ni(I)/Ni(III) pathways. The specific pathway would depend on the reaction conditions and the nature of the ligands and substrates. The bulky nature of this compound would likely favor catalyst systems that can accommodate its steric demands.
Table 2: Key Intermediates in a Hypothetical Palladium-Catalyzed Amination of Aryl Bromide with this compound
| Step | Intermediate | Key Features |
| 1 | Oxidative Addition Adduct | Aryl-Pd(II)-Br species with a coordinated ligand. |
| 2 | Amine Complex | Coordination of this compound to the Pd(II) center. |
| 3 | Amido Complex | Deprotonated aniline forming a Pd-N bond. |
| 4 | Reductive Elimination Precursor | Aryl and amido groups positioned for C-N bond formation. |
The concept of Walden inversion is central to understanding the stereochemical outcome of SN2 reactions. wikipedia.org This phenomenon describes the inversion of the stereochemical configuration at a chiral center during a nucleophilic substitution reaction where the nucleophile attacks from the side opposite to the leaving group. wikipedia.org
If this compound were to participate as a nucleophile in a reaction involving a chiral electrophile with a stereocenter, a Walden inversion would be expected if the reaction proceeds through an SN2 mechanism. For example, in the reaction with a chiral alkyl halide, the nitrogen atom of the aniline would attack the chiral carbon, leading to the inversion of its configuration.
However, it is important to note that for a direct discussion of Walden inversion, the aniline itself or the electrophile it reacts with must be chiral. In the case of achiral this compound reacting with an achiral electrophile, the concept of Walden inversion is not directly applicable as no stereocenter is involved.
If a derivative of this compound were made chiral, for instance, by introducing a stereocenter on the cyclohexyl ring, its reactions could be studied for stereochemical outcomes. In such a case, the stereochemistry of the products would depend on whether the reaction mechanism allows for inversion or retention of configuration at the chiral center. Without specific experimental data on such chiral derivatives, any discussion remains theoretical.
Derivatization Strategies and Functionalization of 2 Cyclohexyl 5 Methylaniline
N-Functionalization of 2-Cyclohexyl-5-methylaniline
The nitrogen atom of the primary amine in this compound is a key site for a variety of chemical transformations, allowing for the introduction of a wide range of functional groups that can modulate the compound's electronic and steric properties.
N-Acylation and N-Sulfonylation Methodologies
N-acylation is a fundamental transformation for the protection of amines or for the introduction of carbonyl-containing moieties. This reaction is typically achieved by treating the aniline (B41778) with an acylating agent such as an acyl chloride or acetic anhydride (B1165640), often in the presence of a base to neutralize the acid byproduct. orientjchem.org For a sterically hindered amine like this compound, the reaction conditions may require optimization, potentially involving elevated temperatures or the use of more reactive acylating agents. google.com The resulting amides can exhibit altered solubility and serve as precursors for further chemical modifications.
Similarly, N-sulfonylation introduces a sulfonyl group onto the nitrogen atom, commonly through reaction with a sulfonyl chloride in the presence of a base. This functionalization is significant in medicinal chemistry, as sulfonamides are a common feature in many therapeutic agents. The reaction of anilines with p-toluenesulfonyl chloride (p-TsCl) is a well-established method for the synthesis of N-arylsulfonamides. core.ac.ukresearchgate.net The bulky cyclohexyl group in this compound might influence the reaction kinetics, necessitating specific catalytic systems or reaction conditions to achieve high yields.
Table 1: Potential N-Acylation and N-Sulfonylation Reactions for Anilines This table presents generalized reaction conditions and potential outcomes for the N-acylation and N-sulfonylation of anilines, which could be adapted for this compound.
| Reaction | Reagent | Base/Catalyst | Solvent | Typical Conditions | Expected Product |
| N-Acylation | Acyl Chloride | Pyridine or Triethylamine | Dichloromethane | Room Temperature | N-(2-Cyclohexyl-5-methylphenyl)acetamide |
| N-Acylation | Acetic Anhydride | None or Acid Catalyst | Neat or Acetic Acid | Reflux | N-(2-Cyclohexyl-5-methylphenyl)acetamide |
| N-Sulfonylation | p-Toluenesulfonyl Chloride | Pyridine or Aqueous NaOH | Pyridine or Biphasic | 0 °C to Room Temperature | N-(2-Cyclohexyl-5-methylphenyl)-4-methylbenzenesulfonamide |
N-Trifluoroalkylation for Enhanced Molecular Properties
The introduction of a trifluoroalkyl group, particularly the trifluoromethyl group, onto the nitrogen atom can significantly alter the physicochemical properties of the parent aniline. N-Trifluoroalkylation can enhance metabolic stability, lipophilicity, and binding affinity of molecules in biological systems. A common reagent for this transformation is trifluoroacetic anhydride (TFAA), which can react with primary amines to yield N-trifluoroacetyl derivatives. wikipedia.org This reaction is often straightforward and proceeds under mild conditions. The resulting N-trifluoroacetylated this compound would be a valuable intermediate for further synthetic elaborations.
Formation of Polymeric N-Substituted Aniline Derivatives
The polymerization of aniline and its derivatives leads to the formation of polyanilines, a class of conducting polymers with a wide range of applications in electronics and materials science. nih.gov The oxidative polymerization of anilines is a common method to produce these materials. researchgate.net For N-substituted anilines, the polymerization can be influenced by the nature of the substituent. In the case of this compound, the bulky cyclohexyl group would likely impact the polymerization process and the properties of the resulting polymer. Research on the polymerization of 2-alkylanilines has shown that the resulting polymers can exhibit interesting properties, and similar outcomes could be expected for a polymer derived from this compound. lsu.edu
Functionalization of the Aromatic Ring of this compound
The aromatic ring of this compound is amenable to electrophilic aromatic substitution and modern cross-coupling reactions, allowing for the introduction of a variety of substituents that can fine-tune the molecule's electronic and steric profile.
Halogenation and Nitration Studies
Electrophilic halogenation of anilines is a well-established method for introducing halogen atoms onto the aromatic ring. mdpi.com The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. In this compound, the para position to the amino group is blocked by the methyl group. Therefore, halogenation is expected to occur at the other ortho position (C6) and the remaining para position relative to the methyl group (C4). The steric hindrance from the adjacent cyclohexyl group might influence the regioselectivity of the halogenation. Common halogenating agents include elemental bromine or chlorine, often in a suitable solvent. nih.gov
Nitration of anilines introduces a nitro group onto the aromatic ring, which is a versatile functional group that can be reduced to an amine or used in various other transformations. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid. researchgate.net However, the strong oxidizing conditions can lead to side reactions with the highly activated aniline ring. Therefore, protection of the amino group, for instance by acylation, is often necessary before nitration to achieve a clean reaction and control the regioselectivity.
Table 2: Potential Aromatic Ring Functionalization of this compound This table outlines potential conditions for the halogenation and nitration of the aromatic ring of this compound based on general aniline chemistry.
| Reaction | Reagent | Catalyst/Conditions | Expected Major Product(s) |
| Bromination | Br₂ in Acetic Acid | Room Temperature | 4-Bromo-2-cyclohexyl-5-methylaniline and/or 6-Bromo-2-cyclohexyl-5-methylaniline |
| Chlorination | Cl₂ in Dichloromethane | Lewis Acid (e.g., FeCl₃) | 4-Chloro-2-cyclohexyl-5-methylaniline and/or 6-Chloro-2-cyclohexyl-5-methylaniline |
| Nitration (of N-acetyl derivative) | HNO₃/H₂SO₄ | 0 °C | N-(4-Nitro-2-cyclohexyl-5-methylphenyl)acetamide and/or N-(6-Nitro-2-cyclohexyl-5-methylphenyl)acetamide |
Introduction of Additional Alkyl or Aryl Substituents via Coupling Reactions
Modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, provide powerful tools for the introduction of new carbon-carbon and carbon-nitrogen bonds, respectively. nih.govnih.govrug.nllibretexts.org To apply these methods to this compound, it would first need to be converted to an aryl halide or triflate. For instance, a halogenated derivative of this compound could undergo a Suzuki-Miyaura coupling with a boronic acid to introduce a new aryl or alkyl group. mdpi.com This approach allows for the synthesis of complex biaryl structures.
The Buchwald-Hartwig amination, on the other hand, would allow for the coupling of a halogenated this compound derivative with another amine, leading to the formation of a diarylamine or an N-aryl alkylamine. beilstein-journals.org These reactions are known for their broad substrate scope and functional group tolerance. The steric hindrance around the reaction site in a halogenated derivative of this compound would be a critical factor in determining the efficiency of these coupling reactions, likely requiring the use of specialized bulky phosphine (B1218219) ligands to facilitate the catalytic cycle. rug.nl
Table 3: Potential Coupling Reactions for Functionalized this compound Derivatives This table illustrates the potential application of Suzuki-Miyaura and Buchwald-Hartwig reactions on a hypothetical bromo-derivative of this compound.
| Reaction | Substrate | Coupling Partner | Catalyst/Ligand | Base | Expected Product |
| Suzuki-Miyaura Coupling | 4-Bromo-2-cyclohexyl-5-methylaniline | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 2-Cyclohexyl-5-methyl-[1,1'-biphenyl]-4-amine |
| Buchwald-Hartwig Amination | 4-Bromo-2-cyclohexyl-5-methylaniline | Aniline | Pd₂(dba)₃ / BINAP | NaOt-Bu | N¹,2-Dicyclohexyl-N⁴,5-dimethyl-[1,1'-biphenyl]-4,4'-diamine |
Functionalization of the Cyclohexyl Ring and its Impact on Molecular Design
The cyclohexyl moiety of this compound presents a versatile scaffold for chemical modification. Functionalization of this aliphatic ring can significantly influence the steric and electronic properties of the molecule, thereby impacting its utility in molecular design. Research into the targeted modification of the cyclohexyl ring could unlock novel applications for its derivatives.
Hypothetical functionalization reactions could include hydroxylation, halogenation, or the introduction of various protecting groups. These modifications would not only alter the polarity and reactivity of the molecule but also provide handles for further synthetic transformations. The strategic placement of functional groups on the cyclohexyl ring could direct the assembly of supramolecular structures and influence the packing of molecules in the solid state.
The impact of such functionalization on molecular design is multifaceted. For instance, the introduction of chiral auxiliaries onto the cyclohexyl ring could enable the synthesis of enantiomerically pure derivatives, which is of significant interest in the development of new pharmaceuticals and asymmetric catalysts. Furthermore, the attachment of photoresponsive or electroactive groups could lead to the creation of novel functional materials.
While the broader field of cyclohexyl ring functionalization is well-established, specific studies detailing these transformations on this compound are not extensively reported in publicly available literature. The exploration of such derivatization strategies remains a promising area for future research.
Synthesis of Advanced Molecular Architectures from this compound Precursors
The unique combination of an aromatic amine and a bulky aliphatic substituent makes this compound an intriguing starting material for the synthesis of complex, three-dimensional molecular architectures. Its structural features can be exploited to construct intricate frameworks with potential applications in host-guest chemistry, molecular recognition, and materials science.
Polycyclic heteroaromatic hydrocarbons (PHHs) are a class of compounds with significant interest due to their electronic and photophysical properties. The aniline moiety of this compound provides a reactive site for the construction of nitrogen-containing heterocyclic rings.
General synthetic strategies for the formation of PHHs often involve cyclization reactions, such as the Friedländer annulation or palladium-catalyzed C-H activation/cyclization cascades. uni-rostock.degoogle.com In principle, this compound could serve as a key building block in these reactions, with the amino group participating in the formation of quinoline (B57606), acridine, or carbazole (B46965) frameworks. The cyclohexyl and methyl groups would act as bulky substituents, influencing the solubility and solid-state packing of the resulting polycyclic systems.
A hypothetical reaction scheme could involve the condensation of this compound with a suitable diketone or keto-aldehyde to form a quinoline derivative. The reaction conditions for such transformations would need to be optimized to account for the steric hindrance imposed by the ortho-cyclohexyl group.
| Reaction Type | Potential Reagents | Potential Product Class |
| Friedländer Annulation | 1,3-Diketones, α,β-Unsaturated Ketones | Quinolines |
| Palladium-Catalyzed Cyclization | Dihaloarenes | Carbazoles |
| Pictet-Spengler Reaction | Aldehydes | Tetrahydroisoquinolines |
This table presents hypothetical reaction pathways for the synthesis of polycyclic heteroaromatic hydrocarbons from this compound.
Detailed experimental studies specifically employing this compound in the synthesis of PHHs are not readily found in the current body of scientific literature, indicating a potential area for new synthetic exploration.
The construction of bridged bicyclic systems and molecular cages represents a significant challenge in synthetic organic chemistry. nih.govresearchgate.net These complex, three-dimensional structures often exhibit unique properties, such as the ability to encapsulate guest molecules. The rigid structure of the aniline core combined with the conformational flexibility of the cyclohexyl group in this compound could be leveraged in the design of such architectures.
The synthesis of bridged systems often relies on intramolecular reactions, such as Diels-Alder or ring-closing metathesis reactions. nih.gov To incorporate this compound into such a framework, it would first need to be functionalized with appropriate reactive partners. For example, the aniline nitrogen could be acylated with a diene-containing acyl chloride, setting the stage for an intramolecular Diels-Alder reaction to form a bridged bicyclic lactam.
Molecular cages are often assembled through dynamic covalent chemistry or coordination-driven self-assembly. researchgate.net In this context, derivatives of this compound bearing multiple reactive functional groups (e.g., aldehydes, boronic acids) could serve as multitopic building blocks. The steric bulk of the cyclohexyl group would play a crucial role in directing the self-assembly process, potentially leading to the formation of discrete, soluble cage structures.
| Molecular Architecture | Key Synthetic Strategy | Potential Functionalization of Precursor |
| Bridged Bicyclic System | Intramolecular Diels-Alder Reaction | Acylation of aniline with a diene-containing moiety |
| Molecular Cage | Dynamic Covalent Chemistry (e.g., imine formation) | Conversion of aniline to a di- or trialdehyde derivative |
| Supramolecular Assembly | Coordination-Driven Self-Assembly | Introduction of coordinating groups (e.g., pyridyl) |
This table outlines hypothetical strategies for incorporating this compound into bridged systems and molecular cages.
As with the previously discussed topics, specific examples of the synthesis of bridged systems or molecular cages using this compound as a key component are not documented in the available scientific literature. The concepts presented here are based on established principles of organic synthesis and represent potential future research directions.
Advanced Spectroscopic Characterization and Structural Analysis of 2 Cyclohexyl 5 Methylaniline and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural determination of organic molecules. For a molecule such as 2-Cyclohexyl-5-methylaniline, with its distinct aromatic and aliphatic regions, advanced NMR techniques provide profound insights into its atomic-level connectivity and spatial arrangement.
Advanced 1H and 13C NMR Chemical Shift Analysis for Structural Elucidation
The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit characteristic signals corresponding to the protons and carbons of the aniline (B41778), methyl, and cyclohexyl moieties. The chemical shifts are influenced by the electronic environment of each nucleus. The electron-donating amino group and the weakly electron-donating methyl and cyclohexyl groups will affect the chemical shifts of the aromatic protons and carbons.
¹H NMR: The aromatic region is expected to show three distinct signals for the protons on the trisubstituted benzene (B151609) ring. The cyclohexyl group will present a complex multiplet for its eleven protons, with the methine proton adjacent to the aromatic ring appearing at a characteristically downfield position compared to the other methylene (B1212753) protons of the ring. The methyl group will exhibit a singlet in the typical alkyl region. The protons of the amino group will appear as a broad singlet.
¹³C NMR: The ¹³C NMR spectrum will display nine unique signals. The aromatic carbons will resonate in the downfield region, with their specific shifts influenced by the positions of the three different substituents. The cyclohexyl group will show four distinct signals due to the symmetry of the ring. The methyl carbon will appear in the upfield aliphatic region.
An illustrative table of expected chemical shift ranges for this compound, based on data from analogous compounds, is provided below.
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.5 - 7.2 | 115 - 130 |
| Aromatic C-NH₂ | - | 140 - 150 |
| Aromatic C-Cyclohexyl | - | 135 - 145 |
| Aromatic C-CH₃ | - | 130 - 140 |
| NH₂ | 3.5 - 4.5 (broad) | - |
| Cyclohexyl CH | 2.5 - 3.0 | 40 - 50 |
| Cyclohexyl CH₂ | 1.2 - 1.9 | 25 - 35 |
| Methyl CH₃ | 2.2 - 2.4 | 20 - 25 |
2D NMR Techniques for Connectivity and Conformational Assignment
To unambiguously assign the proton and carbon signals and to determine the connectivity of the molecule, two-dimensional (2D) NMR techniques are essential.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling between adjacent protons. This would be particularly useful in assigning the protons within the cyclohexyl ring and confirming the relative positions of the protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the known assignment of its attached proton.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the different functional groups, for instance, by observing a correlation between the cyclohexyl methine proton and the aromatic carbons, and between the methyl protons and the aromatic carbons.
Conformational information, such as the preferred orientation of the cyclohexyl ring relative to the aniline ring, can be inferred from Nuclear Overhauser Effect (NOE) experiments (e.g., NOESY or ROESY), which detect through-space proximity of protons.
Theoretical NMR Chemical Shift Prediction via Quantum Chemical Methods (e.g., GIAO)
Quantum chemical calculations provide a powerful complementary tool for experimental NMR studies. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach to predict NMR chemical shifts with a good degree of accuracy. researchgate.net
The process involves:
Optimization of the molecular geometry of this compound using computational methods like Density Functional Theory (DFT).
Calculation of the NMR shielding tensors for each nucleus using the GIAO method with an appropriate basis set.
Conversion of the calculated shielding tensors to chemical shifts by referencing them to a standard compound, typically tetramethylsilane (B1202638) (TMS).
These predicted chemical shifts can then be compared with the experimental data to validate the structural assignments and to gain a deeper understanding of the electronic structure of the molecule.
Vibrational Spectroscopy (Infrared and Raman)
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the molecule and are highly sensitive to its structure and functional groups.
Detailed Band Assignment and Interpretation of Vibrational Modes
The IR and Raman spectra of this compound will be rich in information. Key vibrational modes are expected in the following regions:
N-H Stretching: The amino group will give rise to symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹.
C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclohexyl and methyl groups will appear just below 3000 cm⁻¹.
C=C Stretching: The stretching vibrations of the aromatic ring are expected in the 1450-1600 cm⁻¹ region.
N-H Bending: The scissoring motion of the NH₂ group typically appears around 1600 cm⁻¹.
C-H Bending: Aliphatic C-H bending modes for the cyclohexyl and methyl groups will be present in the 1350-1470 cm⁻¹ range.
C-N Stretching: The stretching of the aromatic carbon to nitrogen bond is expected around 1250-1350 cm⁻¹.
Below is an illustrative table of expected key vibrational frequencies.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
| N-H Asymmetric Stretch | 3400 - 3500 | Medium | Weak |
| N-H Symmetric Stretch | 3300 - 3400 | Medium | Weak |
| Aromatic C-H Stretch | 3000 - 3100 | Medium | Strong |
| Aliphatic C-H Stretch | 2850 - 2960 | Strong | Strong |
| N-H Bending | 1590 - 1650 | Strong | Weak |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Strong |
| Aliphatic C-H Bending | 1350 - 1470 | Medium | Medium |
| Aromatic C-N Stretch | 1250 - 1350 | Strong | Medium |
Potential Energy Distribution (PED) Analysis for Deeper Understanding
While the assignment of some vibrational bands can be straightforward, many vibrations are complex mixtures of several types of motion. A Potential Energy Distribution (PED) analysis, based on theoretical calculations, is a powerful method for providing a quantitative description of each vibrational mode.
PED analysis involves the calculation of the force field of the molecule and then using this to determine the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to each normal mode of vibration. This allows for a more precise and detailed assignment of the experimental IR and Raman spectra, resolving ambiguities and providing a deeper understanding of the molecule's vibrational dynamics. Theoretical and experimental vibrational studies on aniline and its derivatives have shown good correlation when such analyses are employed. asianpubs.orgresearchgate.netglobalresearchonline.net
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is an essential analytical technique for confirming the molecular weight of this compound and for elucidating its structure through the analysis of fragmentation patterns. When a molecule is introduced into the mass spectrometer, it is ionized, typically by electron impact (EI), to form a molecular ion (M+). The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound.
The molecular ion of this compound is energetically unstable and tends to fragment into smaller, more stable charged particles. The pattern of these fragments is predictable and characteristic of the molecule's structure. While specific fragmentation data for this compound is not extensively documented, the fragmentation of related cyclohexylphenyl and aniline derivatives provides a strong basis for predicting its behavior. tue.nlacs.org
Key fragmentation pathways for similar structures often involve the cleavage of the bond between the cyclohexyl and phenyl rings. This can result in the formation of a cyclohexyl cation or a methylaniline-containing fragment. Further fragmentation of the aniline portion typically involves the loss of small neutral molecules or radicals. The stability of the resulting carbocations and radical cations plays a significant role in determining the relative abundance of the fragment ions observed in the mass spectrum. chemguide.co.uk For instance, the fragmentation of N-cyclohexylaniline shows characteristic losses related to the cyclohexyl ring. nist.gov
Table 1: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment Ion | Proposed Structure | Significance |
|---|---|---|
| M+ | [C₁₃H₁₉N]⁺ | Molecular ion, confirms molecular weight |
| [M-C₆H₁₁]⁺ | [C₇H₈N]⁺ | Loss of the cyclohexyl radical |
| [C₆H₁₁]⁺ | Cyclohexyl cation | Indicates the presence of a cyclohexyl group |
Note: The fragmentation patterns are predicted based on the general principles of mass spectrometry and data from analogous compounds.
X-ray Diffraction Analysis for Solid-State Crystal and Molecular Structure Determination
For a molecule like this compound, X-ray diffraction analysis would reveal the relative orientation of the cyclohexyl and methyl-substituted phenyl rings. It would also elucidate the planarity of the aniline ring and the conformation of the cyclohexyl ring (e.g., chair, boat). Studies on related compounds, such as various chloroanilines, have shown that they can crystallize in different systems, including orthorhombic and monoclinic, with specific space groups defining their symmetry. cambridge.org The analysis of N-(5-chloro-2-hydroxybenzylidene)-4-hydroxyaniline has provided detailed structural information at low temperatures. oup.com Such data is invaluable for understanding intermolecular interactions, such as hydrogen bonding involving the amine group, which dictates the crystal packing.
Table 2: Illustrative Crystallographic Data for Aniline Derivatives
| Compound | Crystal System | Space Group | Key Structural Features |
|---|---|---|---|
| o-Chloroaniline | Orthorhombic | Pmmm | Determined unit cell parameters. cambridge.org |
| m-Chloroaniline | Orthorhombic | Pcca | Determined unit cell parameters. cambridge.org |
| 2,6-Dichloroaniline | Monoclinic | P21/c | Determined unit cell parameters. cambridge.org |
This table presents data for related aniline compounds to illustrate the type of information obtained from X-ray diffraction studies.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Property Assessment
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The aniline chromophore exhibits characteristic absorption bands that are influenced by substituents on the aromatic ring. spcmc.ac.in
The UV spectrum of aniline typically shows a primary absorption band around 230 nm and a secondary, less intense band around 280 nm. spcmc.ac.in These absorptions are attributed to π-π* transitions within the benzene ring. The presence of the cyclohexyl and methyl groups on the aniline ring in this compound is expected to cause a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in absorption intensity) of these bands. The alkyl groups act as weak electron-donating groups, which can interact with the π-system of the aromatic ring.
The solvent in which the spectrum is recorded can also influence the position and intensity of the absorption bands. researchgate.net Furthermore, the pH of the medium has a significant effect on the UV spectrum of aniline and its derivatives. In acidic solutions, the lone pair of electrons on the nitrogen atom of the amino group is protonated, forming an anilinium ion. This protonation prevents the delocalization of the nitrogen lone pair into the aromatic ring, causing the spectrum to resemble that of benzene. spcmc.ac.in
Table 3: Typical UV-Vis Absorption Maxima for Aniline and Related Compounds
| Compound | Primary Band (λmax, nm) | Secondary Band (λmax, nm) | Notes |
|---|---|---|---|
| Benzene | ~204 | ~256 | Reference compound. spcmc.ac.in |
| Aniline | ~230 | ~280 | Shows a bathochromic shift compared to benzene. spcmc.ac.in |
| Anilinium Ion | ~203 | ~254 | Spectrum is similar to benzene due to protonation. spcmc.ac.in |
This table provides a general reference for the UV-Vis absorption characteristics of the aniline chromophore.
A comprehensive search for computational chemistry and quantum chemical studies on the specific compound This compound has revealed a lack of published research. While numerous studies employ computational methods to analyze various aniline derivatives, no specific scholarly articles containing the requested data for this compound could be located.
Therefore, it is not possible to generate an article with the detailed, data-driven content as specified in the user's outline. The fundamental research findings required to populate the sections on Density Functional Theory (DFT) calculations, electronic structure analysis, and other quantum chemical properties for this particular molecule are not available in the public scientific literature.
Fulfilling the request would necessitate access to specific data points, such as optimized molecular geometries, conformational energy profiles, HOMO-LUMO energy gaps, and atomic charge distributions, which can only be obtained through original research or from published studies on the exact compound . Without such sources, the creation of an accurate and scientifically valid article is impossible.
Computational Chemistry and Quantum Chemical Studies of 2 Cyclohexyl 5 Methylaniline
Natural Bond Orbital (NBO) Analysis
Hyperconjugative Interactions and Charge Delocalization
A hypothetical data table for the most significant hyperconjugative interactions in 2-Cyclohexyl-5-methylaniline might look like the following:
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP (N) | π* (C-C) of aromatic ring | Data not available |
| σ (C-H) of cyclohexyl | σ* (C-C) of aromatic ring | Data not available |
| σ (C-H) of methyl | π* (C-C) of aromatic ring | Data not available |
Intermolecular Interactions and Bonding Characteristics in Supramolecular Contexts
NBO analysis can also elucidate the nature of intermolecular interactions, which are crucial in understanding the behavior of this compound in condensed phases or within supramolecular assemblies. By examining the interactions between the NBOs of interacting molecules, it is possible to characterize hydrogen bonds (e.g., N-H···X), van der Waals forces, and other non-covalent interactions. This analysis would provide a detailed picture of the bonding characteristics that govern the formation of larger molecular structures.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Interaction Sites
The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive behavior of a molecule. It visualizes the electrostatic potential on the electron density surface, where different colors represent regions of varying potential.
For this compound, an MEP map would likely show:
Negative potential (red/yellow): Regions of high electron density, such as around the nitrogen atom of the aniline (B41778) group, indicating sites susceptible to electrophilic attack.
Positive potential (blue): Regions of low electron density, typically around the hydrogen atoms of the amine group and the aromatic ring, suggesting sites for nucleophilic attack.
This visual representation of charge distribution is instrumental in understanding where the molecule is most likely to interact with other chemical species.
Theoretical Prediction of Spectroscopic Parameters (Vibrational Frequencies, NMR Shifts)
Computational methods, such as Density Functional Theory (DFT), can be employed to predict the spectroscopic properties of this compound.
Vibrational Frequencies: Theoretical calculations can determine the vibrational modes of the molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. By comparing the calculated frequencies with experimental data, a detailed assignment of the spectral bands to specific molecular vibrations can be achieved.
A theoretical prediction of the vibrational frequencies for this compound would be presented in a table similar to this:
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| N-H stretch | Data not available | Data not available |
| C-H aromatic stretch | Data not available | Data not available |
| C-H aliphatic stretch | Data not available | Data not available |
| C-N stretch | Data not available | Data not available |
| Aromatic ring deformation | Data not available | Data not available |
NMR Shifts: The magnetic shielding of atomic nuclei can be calculated to predict the chemical shifts in Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C). These theoretical shifts are a powerful tool for confirming the molecular structure by comparing them to experimentally obtained NMR data.
A table of predicted versus experimental NMR shifts would be structured as follows:
| Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C1 (aromatic) | Data not available | Data not available |
| H1 (cyclohexyl) | Data not available | Data not available |
| H (N-H) | Data not available | Data not available |
It is important to note that the accuracy of these theoretical predictions is dependent on the level of theory and basis set used in the calculations.
Information Unavailable for this compound Coordination Chemistry
Following a comprehensive search of publicly available scientific literature, no specific data or research articles could be found on the coordination chemistry of the compound this compound as a ligand. The requested article, structured around the detailed outline provided, cannot be generated as there is no available information regarding its ligand properties, its behavior in metal complexation, or the synthesis, characterization, and electronic structure of its metal complexes.
General literature on aniline and its simpler derivatives, such as toluidine, shows they typically act as monodentate ligands, coordinating to metal centers through the nitrogen atom of the amino group. The steric bulk of substituents on the aniline ring, such as the cyclohexyl group at the ortho position in the specified compound, would be expected to significantly influence its coordinating ability and the stability of any potential metal complexes. However, specific studies detailing these effects for this compound have not been identified.
Research on transition metal complexes, including those of iron (Fe), ruthenium (Ru), and osmium (Os), with various aniline-based ligands is documented, but none of the retrieved sources specifically investigates this compound. Therefore, details on its coordination modes (monodentate vs. polydentate), chelation potential, the synthesis of its complexes, their spectroscopic signatures, or the electronic structure and bonding within such complexes are not available to be reported.
Without primary research data on the coordination behavior of this compound, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy.
Coordination Chemistry of 2 Cyclohexyl 5 Methylaniline As a Ligand
Electronic Structure and Bonding in 2-Cyclohexyl-5-methylaniline Metal Complexes
Metal-Ligand Charge Transfer (MLCT) Studies
Metal-to-Ligand Charge Transfer (MLCT) is a type of electronic transition in coordination complexes where an electron is excited from a metal-centered orbital to a ligand-centered orbital. stjohns.edu This phenomenon is fundamental to the photophysical and photochemical properties of many transition metal compounds. nih.gov For an MLCT transition to occur, certain electronic prerequisites must be met. The metal must be in a relatively low oxidation state with electrons in its d-orbitals (acting as the HOMO or a similar high-energy occupied orbital), and the ligand must possess low-lying empty orbitals, typically π* orbitals, to accept the electron (acting as the LUMO). youtube.com
In complexes involving this compound, the ligand primarily acts as a σ-donor through the nitrogen lone pair. The aromatic ring provides π and π* orbitals, but aniline (B41778) derivatives are not typically strong π-acceptor ligands. Consequently, their π* orbitals are relatively high in energy, making MLCT transitions less favorable compared to complexes with classic π-acceptor ligands like bipyridine or phenanthroline.
Conversely, the related phenomenon of Ligand-to-Metal Charge Transfer (LMCT) is more commonly observed for ligands that are strong σ- or π-donors coordinated to a metal in a high oxidation state. youtube.comsemanticscholar.org In an LMCT transition, an electron moves from a ligand-based orbital to a vacant or partially filled metal d-orbital. nih.gov Given that the aniline nitrogen is a good electron donor, complexes of this compound with metals in high oxidation states (e.g., Fe(III), Mn(IV), Zr(IV)) would be more likely to exhibit LMCT character. nih.gov The energy of this charge transfer is sensitive to the oxidation state of the metal and the nature of the ligand. youtube.com
Table 1: General Requirements for Charge Transfer Transitions
| Transition Type | Metal Center Requirements | Ligand Requirements |
|---|---|---|
| MLCT | Electron-rich (low oxidation state); Filled d-orbitals (e.g., d⁶) | Low-lying empty π* orbitals (π-acceptor) |
| LMCT | Electron-deficient (high oxidation state); Empty/partially filled d-orbitals | High-energy lone pairs or bonding orbitals (σ/π-donor) |
This interactive table summarizes the key electronic prerequisites for MLCT and LMCT transitions in transition metal complexes.
d-Orbital Splitting and Ligand Field Theory Considerations
Ligand Field Theory (LFT) is a model that describes the electronic structure of coordination compounds by considering the interaction between the metal's d-orbitals and the orbitals of the surrounding ligands. fiveable.mewikipedia.org When ligands approach a central metal ion, the degeneracy of the five d-orbitals is lifted, meaning they split into groups of different energies. libretexts.org The pattern and magnitude of this splitting depend on the number of ligands, the geometry of the complex, and the nature of the metal-ligand interaction. youtube.comlibretexts.org
As a ligand, this compound utilizes the lone pair on its nitrogen atom to form a coordinate covalent bond with a metal center. This interaction classifies it as a σ-donor. In the context of the spectrochemical series, which ranks ligands based on their ability to cause d-orbital splitting, amine ligands like this are typically considered to be of intermediate to strong field strength. This results in a significant energy gap between the split d-orbitals.
In a hypothetical octahedral complex, where six ligands coordinate to the metal, the five d-orbitals split into two sets: the lower-energy t₂g set (d_xy, d_xz, d_yz) and the higher-energy e_g set (d_z², d_x²-y²). libretexts.org The e_g orbitals point directly towards the incoming ligands along the Cartesian axes, leading to greater electrostatic repulsion and thus a higher energy level. scielo.org.mx The t₂g orbitals are directed between the axes, experiencing less repulsion and becoming stabilized. scielo.org.mx The energy difference between these sets is denoted as Δ_o (the octahedral splitting parameter). The steric bulk of the cyclohexyl group in this compound could potentially enforce a coordination geometry other than octahedral (e.g., tetrahedral or square planar), which would result in a different d-orbital splitting pattern. scielo.org.mx
Table 2: Relative d-Orbital Energies in an Octahedral Ligand Field
| Orbital Set | Orbitals Included | Energy Level (relative to barycenter) |
|---|---|---|
| e_g | d_z², d_x²-y² | +3/5 Δ_o (destabilized) |
| t₂g | d_xy, d_xz, d_yz | -2/5 Δ_o (stabilized) |
This interactive table illustrates the splitting of d-orbitals into t₂g and e_g sets in a standard octahedral coordination environment.
Catalytic Applications of this compound-Derived Metal Complexes
Metal complexes derived from aniline and its derivatives are widely used as catalysts in organic synthesis. mdpi.comuni.lu The ligand's structure plays a crucial role in determining the catalyst's activity and selectivity by tuning the steric and electronic environment of the metal center. rsc.org The this compound ligand is particularly noteworthy for its combination of a sterically demanding ortho-substituent (cyclohexyl) and an electron-donating para-substituent relative to the ortho position (methyl).
The significant steric hindrance provided by the 2-cyclohexyl group can create a well-defined coordination sphere around the metal. This can be advantageous in catalysis by promoting specific reaction pathways, enhancing selectivity (e.g., regioselectivity or stereoselectivity), and preventing catalyst deactivation pathways like dimerization. The electron-donating methyl group increases the electron density on the nitrogen atom, strengthening the metal-ligand bond and potentially enhancing the catalytic activity of the metal center for certain transformations, such as oxidative addition.
While specific catalytic applications for complexes of this compound are not extensively documented in the provided search results, complexes with structurally similar bulky N-donor ligands are employed in a variety of important reactions. These include:
Cross-Coupling Reactions: Palladium complexes featuring bulky phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands are benchmarks in C-C and C-N bond formation. The steric bulk and electron-donating properties of ligands analogous to this compound are known to promote the high activity of Pd catalysts.
Reductive Amination: Transition metal catalysts, including those based on iridium and ruthenium, are effective for the synthesis of amines via the reductive amination of carbonyl compounds. mdpi.com The nature of the ligand influences the efficiency of the catalytic cycle.
N-Alkylation and Heterocycle Synthesis: Ruthenium, rhodium, and iridium complexes catalyze the N-alkylation of anilines with olefins and the synthesis of quinolines. uni.luacs.org The ligand framework is critical for controlling the reaction outcome. For instance, nickel(II) systems have shown high efficiency in the N-alkylation of diols with various substituted anilines. acs.org
Table 3: Representative Catalytic Reactions Employing Metal Complexes with N-Donor Ligands
| Metal | Ligand Type | Reaction Type | Typical Substrates |
|---|---|---|---|
| Palladium | Bulky Phosphine / NHC | Cross-Coupling | Aryl halides, boronic acids |
| Ruthenium | Substituted Anilines | Reductive Amination | Nitroarenes, Aldehydes mdpi.com |
| Rhodium | Phosphine Ligands | N-Alkylation | Anilines, Olefins acs.org |
| Nickel | TMEDA | Monoamination of Diols | 1,2-Diols, Substituted Anilines acs.org |
This interactive table provides examples of catalytic systems where bulky N-donor ligands, analogous in principle to this compound, are used to facilitate important organic transformations.
Polymer Chemistry and Materials Science Applications
Polymerization Strategies Involving 2-Cyclohexyl-5-methylaniline Monomers or Initiators
Polymerization of aniline (B41778) and its derivatives can be achieved through several mechanisms, primarily involving step-growth polymerization. These methods could theoretically be adapted for this compound to create novel polymeric materials.
Step-growth polymerization involves the reaction of bi-functional or multi-functional monomers to form dimers, trimers, and eventually long polymer chains. wikipedia.org For aniline derivatives, this is typically achieved through oxidative polymerization. In this process, an oxidizing agent is used to initiate the formation of radical cations from the aniline monomers. These radicals then couple, typically in a head-to-tail fashion, to build the polymer chain. This process is characteristic of the synthesis of polyaniline (PANI), one of the most studied conducting polymers. nih.govresearchgate.net
Theoretically, this compound could undergo similar oxidative step-growth polymerization. The presence of the amine (-NH2) group is the primary site for this reaction. However, the bulky cyclohexyl group at the ortho position relative to the amine group would introduce significant steric hindrance. This steric effect can influence the polymerization process in several ways:
It may lower the reaction rate compared to unsubstituted aniline.
It could disrupt the planarity of the growing polymer chain, forcing a larger torsion angle between adjacent aromatic rings. nih.gov
It might lead to lower molecular weight polymers if the steric bulk prematurely terminates chain growth.
Inductive and steric effects from substituents can sometimes make monomers difficult or impossible to polymerize under standard conditions. scielo.br
Condensation polymerization is a form of step-growth polymerization where monomers react to form larger structural units while releasing smaller molecules such as water, ammonia (B1221849), or methanol (B129727). libretexts.org This is the primary route for synthesizing polyesters and polyamides. libretexts.orgnih.gov
While this compound itself is a monofunctional amine and cannot form a polymer on its own via this mechanism, it can be used as a co-monomer. For instance, it could be reacted with a dicarboxylic acid to form a polyamide. In a reaction with a difunctional acid chloride and a diamine, this compound could act as an end-capping agent to control the polymer's molecular weight.
More significantly, a hypothetical bifunctional monomer derived from this structure, such as a diamine containing the cyclohexyl-methyl-phenyl moiety, could be synthesized. This monomer could then undergo condensation polymerization with a diacid chloride (e.g., terephthaloyl chloride) to produce a novel functional aromatic polyamide. mdpi.com The incorporation of the bulky, non-polar cyclohexyl group into the polyamide backbone would be expected to enhance solubility in organic solvents and modify the thermal and mechanical properties of the material. mdpi.com
Synthesis of Functional Polymers Containing this compound Subunits
The synthesis of a homopolymer from this compound would most likely follow the chemical oxidative polymerization route used for other alkyl-substituted anilines. lsu.edursc.org This involves dissolving the monomer in an acidic medium, such as aqueous hydrochloric acid, and then introducing an oxidizing agent. Ammonium persulfate (APS) is a commonly used oxidant for this type of reaction. rsc.org The reaction is typically carried out at a controlled temperature (e.g., 20 °C) over several hours to allow for polymer chain growth.
A proposed, hypothetical synthesis is outlined in the table below.
| Parameter | Description |
|---|---|
| Monomer | This compound |
| Polymerization Type | Chemical Oxidative Step-Growth |
| Solvent/Medium | 1 M Hydrochloric Acid (HCl) |
| Oxidizing Agent | Ammonium Persulfate ((NH4)2S2O8) |
| Monomer/Oxidant Ratio | 1.00 : 1.25 (Molar Ratio) |
| Temperature | 20 °C |
| Reaction Time | 24 hours |
| Product Isolation | Filtration, followed by washing with deionized water and methanol to remove unreacted monomer and oligomers. |
Structure-Property Relationships in this compound-Derived Polymeric Materials
The physical, electronic, and thermal properties of a polymer derived from this compound would be heavily influenced by its unique substituent groups. The relationship between a polymer's structure and its resulting properties is a fundamental concept in materials science. nih.govnih.gov
Solubility and Processability: Unsubstituted polyaniline is notoriously difficult to process due to its poor solubility in common organic solvents. researchgate.net Introducing bulky alkyl groups, such as the cyclohexyl group, onto the polymer backbone increases the steric barrier between chains. researchgate.net This disruption of interchain interactions typically leads to significantly improved solubility in solvents like N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), and Dimethyl sulfoxide (B87167) (DMSO). rsc.org This enhanced solubility would make the polymer more processable, allowing for the formation of thin films via solution-casting techniques. rsc.org
Electronic Properties and Conductivity: The electronic properties of polyanilines are dependent on the degree of π-conjugation along the polymer backbone. nih.gov Bulky substituents at the ortho-position force a greater dihedral (torsion) angle between the planes of adjacent aromatic rings. This twisting of the polymer chain reduces the orbital overlap between π-electrons, thereby decreasing the degree of conjugation. nih.gov As a result, the electrical conductivity of poly(this compound) is expected to be significantly lower than that of unsubstituted polyaniline. Studies on other poly(2-alkylanilines) have shown that conductivity decreases as the length and bulk of the alkyl side chain increases. lsu.edu
Morphology and Thermal Properties: The presence of substituents also affects the surface morphology of the resulting polymers. While polyaniline often has a granular or fibrillar morphology, substituted polyanilines can exhibit more spherical or hierarchical structures. rsc.orgrsc.org The rigid cyclohexyl group would likely increase the glass transition temperature (Tg) of the polymer compared to a linear alkyl substituent of similar mass, due to restricted chain rotation. scilit.comresearchgate.net
The table below provides a comparative summary of the predicted properties of a hypothetical poly(this compound) against the known properties of polyaniline.
| Property | Polyaniline (Emeraldine Salt) | Predicted Poly(this compound) | Reason for Predicted Change |
|---|---|---|---|
| Solubility | Poor in common organic solvents | Good in solvents like NMP, DMF, DMSO | Bulky cyclohexyl group disrupts interchain packing, weakening intermolecular forces. researchgate.net |
| Processability | Poor (requires specialized techniques) | Good (solution-processable) | Enhanced solubility allows for conventional film casting and coating methods. rsc.org |
| Conductivity | High (1-10 S/cm) | Low (<< 10-3 S/cm) | Steric hindrance from the cyclohexyl group increases the chain's torsion angle, reducing π-conjugation. nih.govlsu.edu |
| Chain Conformation | Relatively planar | Highly twisted/non-planar | Steric repulsion between the ortho-cyclohexyl group and the adjacent ring forces a non-planar conformation. nih.gov |
Potential Applications in Advanced Materials (e.g., Electronic Materials, Organic Pigments)
Despite the predicted lower conductivity, polymers derived from this compound could have valuable applications in advanced materials where other properties are paramount.
Electronic Materials: The enhanced solubility makes these polymers candidates for use in solution-processable electronic devices. While not suitable for applications requiring high conductivity, they could be used as charge-transport layers in certain organic electronic devices, as gas-sensing materials, or in electrochromic devices where changes in color upon oxidation or reduction are utilized. researchgate.netnih.gov The specific redox properties and stability imparted by the substituents would be a key area of investigation.
Anti-Corrosion Coatings: Polyaniline and its derivatives are known for their ability to protect metals from corrosion. researchgate.net The improved solubility of a polymer based on this compound would facilitate its application as a uniform, protective coating on various metal surfaces. The bulky hydrophobic cyclohexyl groups could also enhance the coating's barrier properties against moisture.
Organic Pigments and Dyes: The color of polyaniline derivatives is linked to their electronic structure. By modifying the polymer backbone with substituents, the absorption spectrum can be tuned. This allows for the creation of novel organic pigments with specific colors and high stability for use in inks, paints, and plastics. In these applications, high electrical conductivity is not a requirement.
Supramolecular Chemistry and Self Assembly of 2 Cyclohexyl 5 Methylaniline Derivatives
Design Principles for Supramolecular Assemblies Incorporating 2-Cyclohexyl-5-methylaniline
The rational design of supramolecular assemblies using this compound derivatives hinges on the strategic placement of functional groups that can direct self-assembly through specific noncovalent interactions. The inherent components of the this compound structure—the aniline (B41778) ring, the amino group, and the cyclohexyl substituent—each play a crucial role in dictating the geometry and stability of the resulting supramolecular structures.
Key design principles include:
Functional Group Modification: The introduction of substituents onto the aniline ring or the cyclohexyl group can significantly influence the electronic properties and steric profile of the molecule. For instance, adding hydrogen bond donors or acceptors can promote the formation of predictable networks.
Symmetry and Directionality: The strategic placement of interacting sites on the this compound core allows for the programming of directional interactions, leading to the formation of discrete assemblies or extended networks with specific topologies.
Noncovalent Interactions in Self-Assembly Processes
The self-assembly of this compound derivatives is governed by a variety of noncovalent interactions. The interplay of these forces determines the final structure and stability of the supramolecular assembly.
Halogen Bonding and C-H···X InteractionsThe introduction of halogen atoms (F, Cl, Br, I) onto the aromatic ring of this compound can facilitate the formation of halogen bonds. Halogen bonding is a highly directional interaction between an electrophilic region on a halogen atom and a nucleophilic site. These interactions can be used as a tool to engineer crystal structures and direct the assembly of molecules.
Furthermore, C-H···X interactions, where X is a halogen or another electronegative atom, can play a significant role in stabilizing the crystal packing of this compound derivatives. The cyclohexyl and methyl groups provide numerous C-H bonds that can participate in these weaker, yet collectively important, interactions.
Formation of Ordered Supramolecular Structures
The culmination of the design principles and noncovalent interactions discussed above is the formation of highly ordered supramolecular structures.
Q & A
Q. What are the recommended laboratory methods for synthesizing 2-Cyclohexyl-5-methylaniline?
- Methodological Answer : Synthesis typically involves palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the cyclohexyl group to the aniline backbone. For example, coupling 5-methylaniline derivatives with cyclohexylboronic acids under inert conditions (e.g., N₂ atmosphere) yields the target compound. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate high-purity product . Alternative routes may employ Ullmann-type reactions for aryl-amine bond formation, optimized with copper catalysts and ligands like 1,10-phenanthroline .
Q. How can researchers verify the purity and structural integrity of this compound?
- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) to assess purity and confirm molecular weight (e.g., expected base peak at m/z 203 for the molecular ion). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural validation:
- ¹H NMR : Look for aromatic protons (δ 6.5–7.0 ppm), cyclohexyl protons (δ 1.2–2.0 ppm), and methyl substituents (δ 2.3 ppm).
- ¹³C NMR : Confirm cyclohexyl carbons (δ 25–35 ppm) and aromatic carbons (δ 120–140 ppm) .
Advanced Research Questions
Q. How should researchers address contradictory solubility data for this compound in polar vs. non-polar solvents?
- Methodological Answer : Discrepancies in solubility (e.g., ethyl acetate vs. cyclohexane) may arise from batch-specific impurities or isomerism. Validate via:
Q. What strategies optimize regioselectivity in electrophilic substitution reactions involving this compound?
- Methodological Answer : The electron-donating methyl and cyclohexyl groups direct substitution to specific positions. To enhance regioselectivity:
- Use protecting groups (e.g., acetyl on the amine) to temporarily block reactive sites.
- Employ Lewis acid catalysts (e.g., AlCl₃) to stabilize transition states during nitration or halogenation.
- Monitor reaction progress with in-situ IR spectroscopy to detect intermediate formation .
Q. How can researchers mitigate decomposition of this compound under acidic or oxidative conditions?
- Methodological Answer : Decomposition pathways (e.g., oxidation of the aniline group) require:
- Strict inert atmosphere handling (argon/glovebox) to prevent oxidation.
- pH-controlled reaction media (buffered solutions at pH 6–8) to stabilize the amine group.
- Additives like BHT (butylated hydroxytoluene) to scavenge free radicals in long-term storage .
Experimental Design & Data Analysis
Q. What experimental controls are essential for kinetic studies of this compound in catalytic reactions?
- Methodological Answer : Include:
Q. How should researchers resolve conflicting spectroscopic data (e.g., NMR splitting patterns) for this compound derivatives?
- Methodological Answer : Ambiguities in splitting (e.g., coupling constants) can arise from dynamic effects or diastereomerism. Use:
- Variable-temperature NMR to probe conformational changes.
- 2D NMR techniques (COSY, NOESY) to assign spatial correlations.
- Computational modeling (DFT calculations) to predict and compare spectra .
Safety & Compliance
Q. What are critical safety protocols for handling this compound in academic labs?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
